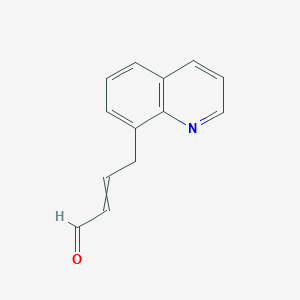
4-Quinolin-8-ylbut-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolin-8-ylbut-2-enal is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a but-2-enal moiety, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolin-8-ylbut-2-enal can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with α,β-unsaturated aldehydes. This method typically requires the use of catalytic systems and specific reaction conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 4-Quinolin-8-ylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve amines or thiols.
Major Products: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
科学研究应用
4-Quinolin-8-ylbut-2-enal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Quinolin-8-ylbut-2-enal involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent.
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
Hydroquinoline: Contains additional hydrogenation on the quinoline ring.
Fluoroquinolones: A class of antibiotics with a fluorine atom substitution.
Uniqueness: 4-Quinolin-8-ylbut-2-enal is unique due to its α,β-unsaturated aldehyde moiety, which allows for diverse chemical reactions and modifications. This structural feature distinguishes it from other quinoline derivatives and enhances its versatility in various applications .
生物活性
4-Quinolin-8-ylbut-2-enal, an organic compound with the molecular formula C12H9N, is characterized by a but-2-enal backbone and a quinoline moiety at the 4-position. This unique structure, featuring both an aldehyde group and a conjugated double bond, contributes to its reactivity and potential biological activity. Research indicates that compounds containing quinoline structures often exhibit significant biological activities, making this compound a candidate for various therapeutic applications, particularly in antimicrobial and anticancer therapies.
The reactivity of this compound can be attributed to its functional groups:
- Aldehyde Group : This group allows for oxidation reactions, potentially forming carboxylic acids or other derivatives.
- Conjugated Double Bond : This feature enables participation in Michael additions, where nucleophiles can attack the β-carbon of the conjugated system.
Antimicrobial Activity
Studies have shown that quinoline derivatives possess notable antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The following table summarizes its antimicrobial activity compared to standard drugs:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Escherichia coli | 25 | 27 |
| Klebsiella pneumoniae | 23 | 26 |
These results indicate that this compound exhibits promising antibacterial effects, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxicity against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon). The following table outlines the minimum inhibitory concentration (MIC) values observed:
| Cell Line | MIC (µM) | Effect |
|---|---|---|
| A549 | 10 | Moderate Cytotoxicity |
| MCF7 | 15 | Significant Cytotoxicity |
| HCT116 | 20 | High Cytotoxicity |
The data suggest that this compound may inhibit cancer cell proliferation effectively, supporting further investigations into its mechanisms of action .
Research indicates that the biological activity of this compound is likely mediated through interactions with specific biological targets. These interactions involve binding affinities that can disrupt cellular processes critical for bacterial survival and cancer cell growth. For example, quinoline derivatives are known to interfere with DNA replication and protein synthesis in bacteria, while also inducing apoptosis in cancer cells through various pathways .
Case Studies
- Antimicrobial Study : A recent study evaluated the effectiveness of various quinoline derivatives, including this compound, against resistant strains of bacteria. The compound exhibited significant inhibition rates against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Study : In another case study focusing on breast cancer cell lines, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability. The study highlighted its potential role as an adjunct therapy in combination with existing chemotherapeutics .
属性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
4-quinolin-8-ylbut-2-enal |
InChI |
InChI=1S/C13H11NO/c15-10-2-1-5-11-6-3-7-12-8-4-9-14-13(11)12/h1-4,6-10H,5H2 |
InChI 键 |
JIVKWPXSLYFGTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)CC=CC=O)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















